Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate is a complex organic compound that features a benzothiadiazole moiety linked to an ethyl benzoate structure. This compound is notable for its unique structural properties, which include multiple aromatic rings and functional groups that make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate typically involves multiple steps, including alkylation, esterification, and amide formation. One common synthetic route starts with the preparation of the benzothiadiazole core, which is then coupled with an ethyl benzoate derivative under controlled conditions. The reaction conditions often involve the use of solvents like toluene and reagents such as anhydrous potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzothiadiazole moiety to its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzothiadiazole derivatives .
Scientific Research Applications
Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and other biochemical processes.
Medicine: Research has explored its potential as a pharmacophore in the design of new drugs, particularly for its ability to modulate specific molecular pathways.
Mechanism of Action
The mechanism by which Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that shares the benzothiadiazole core but lacks the additional functional groups present in Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate.
Ethyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate: A closely related compound with a thiadiazole ring instead of a benzothiadiazole ring.
Uniqueness
This compound is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in the development of advanced materials and in various research applications.
Properties
Molecular Formula |
C16H13N3O3S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 4-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)10-3-6-12(7-4-10)17-15(20)11-5-8-13-14(9-11)23-19-18-13/h3-9H,2H2,1H3,(H,17,20) |
InChI Key |
WSGYLVNZVCPSIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=NS3 |
Origin of Product |
United States |
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